1-Azidopentane (CAS: 26330-06-3) is a linear five-carbon alkyl azide used extensively as a building block in organic synthesis and materials science. It is a key reagent for introducing a pentyl group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a foundational 'click chemistry' reaction. As a purified, liquid organic azide, it offers distinct handling, solubility, and reactivity characteristics compared to inorganic azide salts or other azide synthons, making it a deliberate choice for processes requiring high purity and compatibility with aprotic organic solvents.
Substituting 1-azidopentane with near analogs like 1-azidobutane or 1-azidohexane is often unviable as alkyl chain length directly governs critical physical and process-related properties. A change of even a single methylene unit can alter solubility in reaction media, affecting reaction kinetics and product isolation. In polymer and surface science, the specific C5 chain length is a design choice that dictates material properties such as glass transition temperature and surface energy. Furthermore, replacing this purified organic azide with in-situ generation from sodium azide introduces significant process changes; sodium azide's poor solubility in common organic solvents necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts, which can complicate downstream purification and introduce safety hazards related to the handling of a highly toxic solid.
In thermal hazard analysis, a higher carbon-to-nitrogen (C/N) ratio generally correlates with greater thermal stability for organic azides. 1-Azidopentane, with a C/N ratio of 1.67 (5 carbons to 3 nitrogens), is expected to have a higher decomposition onset temperature than smaller, more nitrogen-rich azides like methyl azide (C/N = 0.33) or ethyl azide (C/N = 0.67), which are known to be dangerously explosive. This principle indicates that the longer pentyl chain provides a stabilizing effect, making 1-azidopentane a more reliable and safer choice for reactions requiring heating.
| Evidence Dimension | Carbon-to-Nitrogen (C/N) Ratio (Proxy for Thermal Stability) |
| Target Compound Data | 1.67 (for 1-Azidopentane) |
| Comparator Or Baseline | Methyl Azide (C/N = 0.33), Ethyl Azide (C/N = 0.67) |
| Quantified Difference | 5.1x higher C/N ratio vs. Methyl Azide; 2.5x higher vs. Ethyl Azide |
| Conditions | General principle for assessing thermal stability of organic azides. |
A higher thermal stability reduces the risk of uncontrolled decomposition, a critical safety parameter for process scale-up and reaction design.
The solubility of linear alkyl azides is directly dependent on chain length. Shorter chains (e.g., 1-azidobutane) are more soluble in polar solvents, while longer chains (e.g., 1-azidohexane, 1-azidooctane) exhibit increased solubility in non-polar organic solvents and decreased aqueous solubility. 1-Azidopentane's C5 chain provides a critical balance, offering sufficient miscibility in common organic solvents like THF, Toluene, and DCM used for CuAAC reactions, while retaining properties that can be exploited in biphasic reaction systems where analogs may fail due to being too water-soluble or too lipophilic.
| Evidence Dimension | Aqueous Solubility Trend |
| Target Compound Data | Intermediate solubility |
| Comparator Or Baseline | Higher for shorter chains (C1-C4), Lower for longer chains (C6+) |
| Quantified Difference | Qualitative trend based on hydrophobicity |
| Conditions | General solubility behavior of homologous alkyl series in polar and non-polar solvents. |
Selecting 1-azidopentane allows for precise tuning of reaction conditions and simplifies workup procedures by avoiding the handling challenges of highly polar or non-polar analogs.
Procuring 1-azidopentane provides a high-purity, characterized liquid reagent, eliminating the process steps and hazards associated with in-situ generation from sodium azide and an alkyl halide. The typical synthesis of alkyl azides from sodium azide requires polar aprotic solvents like DMF and heating, followed by aqueous workup and extraction to remove unreacted starting materials and salts. Using pre-synthesized 1-azidopentane bypasses these steps, improving process efficiency, reducing toxic waste streams, and ensuring higher batch-to-batch reproducibility by removing variables associated with the SN2 reaction yield and purification.
| Evidence Dimension | Process Workflow |
| Target Compound Data | Direct addition to reaction. |
| Comparator Or Baseline | In-situ generation: Requires separate reaction vessel, heating (e.g., 95°C for 24h), aqueous workup, extraction, and drying before use. |
| Quantified Difference | Eliminates an entire synthesis and purification step from the end-user's workflow. |
| Conditions | Standard laboratory synthesis of alkyl azides via SN2 displacement. |
This simplifies experimental setup, saves significant process time, and enhances reproducibility, which are key procurement drivers in both R&D and manufacturing environments.
For applications requiring the covalent attachment of moderately hydrophobic alkyl chains to a polymer backbone or surface. The C5 chain is long enough to significantly alter surface properties but short enough to maintain compatibility with a range of processing solvents, making it a suitable choice for creating amphiphilic materials or modifying surface wettability.
In medicinal chemistry and library synthesis where a reliable, easy-to-handle azide source is paramount. Using purified 1-azidopentane ensures stoichiometric control and clean reaction profiles in CuAAC reactions, facilitating high-throughput synthesis and simplifying product isolation compared to using crude, in-situ generated alternatives.
As a linker component in bioconjugation where a balance between aqueous and organic solubility is needed. The pentyl group can provide a moderately lipophilic spacer arm for probes or drugs, potentially aiding in membrane interaction without the extreme insolubility of longer-chain azides.
In synthetic routes that require heating, 1-azidopentane offers a more robust safety profile compared to smaller, more volatile, and less thermally stable alkyl azides. Its higher C/N ratio makes it a more dependable choice for reactions run above ambient temperature.